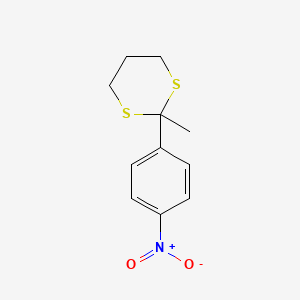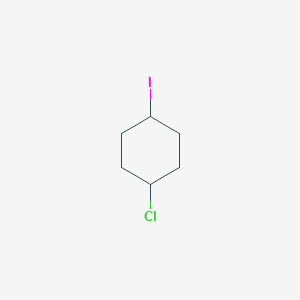
1-Chloro-4-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-iodocyclohexane is an organic compound with the molecular formula C6H10ClI It is a disubstituted cyclohexane, where the chlorine and iodine atoms are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively
Preparation Methods
1-Chloro-4-iodocyclohexane can be synthesized through several methods:
Halogen Exchange Reaction: One common method involves the reaction of 1-chloro-4-bromocyclohexane with sodium iodide in acetone. The bromine atom is replaced by an iodine atom through a nucleophilic substitution reaction.
Direct Halogenation: Another method involves the direct halogenation of cyclohexane. Cyclohexane is first chlorinated to form 1-chlorocyclohexane, which is then iodinated to form this compound.
Industrial Production: Industrially, the compound can be produced by the reaction of cyclohexanol with phosphorus trichloride and iodine, followed by purification through distillation.
Chemical Reactions Analysis
1-Chloro-4-iodocyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: It can undergo elimination reactions to form cyclohexene derivatives. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4-iodocyclohexene.
Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.
Scientific Research Applications
1-Chloro-4-iodocyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for designing new therapeutic agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-chloro-4-iodocyclohexane in chemical reactions involves the following steps:
Nucleophilic Attack: In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine or iodine atom, leading to the formation of a new bond and the release of the halide ion.
Elimination: In elimination reactions, a base abstracts a proton from the carbon atom adjacent to the halogen, leading to the formation of a double bond and the release of the halide ion.
Oxidation and Reduction: In oxidation reactions, the compound is converted to a cyclohexanone derivative through the addition of oxygen or removal of hydrogen.
Comparison with Similar Compounds
1-Chloro-4-iodocyclohexane can be compared with other similar compounds, such as:
1-Chloro-4-bromocyclohexane: Similar in structure but with a bromine atom instead of an iodine atom. It has different reactivity due to the difference in halogen electronegativity and size.
1-Chloro-4-fluorocyclohexane: Contains a fluorine atom instead of an iodine atom. Fluorine’s high electronegativity and small size result in different chemical properties and reactivity.
1-Chloro-4-methylcyclohexane: Contains a methyl group instead of an iodine atom.
Properties
CAS No. |
74408-88-1 |
|---|---|
Molecular Formula |
C6H10ClI |
Molecular Weight |
244.50 g/mol |
IUPAC Name |
1-chloro-4-iodocyclohexane |
InChI |
InChI=1S/C6H10ClI/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2 |
InChI Key |
REHXECUWBKPFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
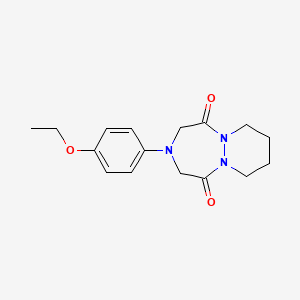
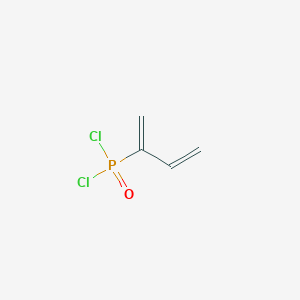
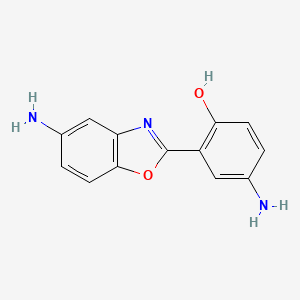
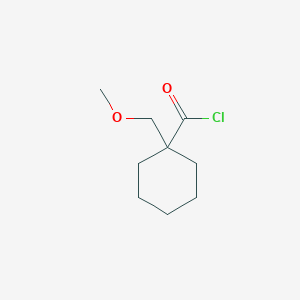
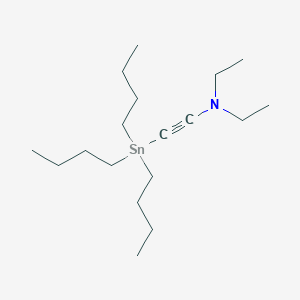
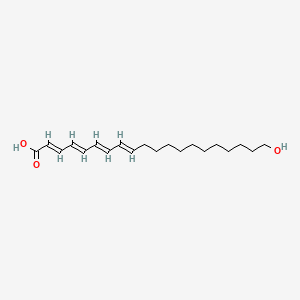
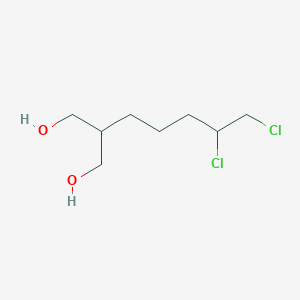
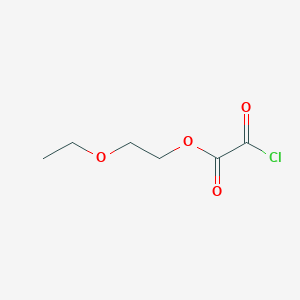
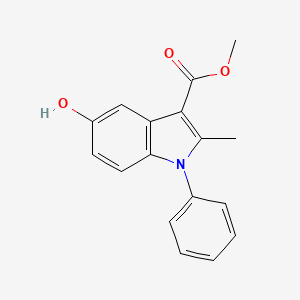
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
